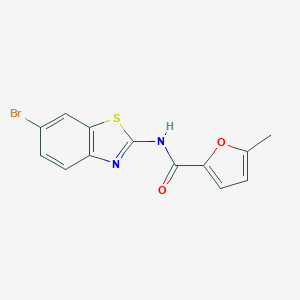
N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide, also known as Br-BTF, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways in the body. For example, N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. In addition, N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide has been shown to exhibit various biochemical and physiological effects. In a study conducted on rats, N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide was found to reduce the levels of pro-inflammatory cytokines in the brain, indicating its anti-inflammatory effects. In another study, N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide was shown to induce apoptosis in cancer cells, indicating its anti-cancer effects. In addition, N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide has been shown to improve cognitive function in mice, suggesting its potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide. One potential area of research is the development of N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide derivatives with improved pharmacological properties. Another area of research is the investigation of the molecular targets of N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide and its mechanism of action. In addition, further studies are needed to evaluate the safety and efficacy of N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide in vivo and in clinical trials. Overall, the potential therapeutic applications of N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide make it an exciting area of research for the development of novel drugs and therapies.
Méthodes De Synthèse
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide involves the reaction of 6-bromo-2-aminobenzothiazole with 5-methylfuran-2-carboxylic acid chloride in the presence of a base. The reaction proceeds through the formation of an amide bond between the two compounds, resulting in the formation of N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide. The purity of the compound is confirmed by analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide has been studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. In a study conducted on mice, N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide was found to reduce inflammation in the brain and improve cognitive function. In another study, N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide was shown to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide has the potential to be developed as a therapeutic agent for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
Propriétés
Nom du produit |
N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide |
|---|---|
Formule moléculaire |
C13H9BrN2O2S |
Poids moléculaire |
337.19 g/mol |
Nom IUPAC |
N-(6-bromo-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C13H9BrN2O2S/c1-7-2-5-10(18-7)12(17)16-13-15-9-4-3-8(14)6-11(9)19-13/h2-6H,1H3,(H,15,16,17) |
Clé InChI |
ZAMFUATVXPLHTJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
SMILES canonique |
CC1=CC=C(O1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214018.png)
![4-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214019.png)
![4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214020.png)
![5-(2-furyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214023.png)
![4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214024.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214027.png)
![N-[(1,3-dimethyl-4-pyrazolyl)methyl]-5-(2-furanyl)-N-methyl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B214030.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214032.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214035.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214036.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214039.png)
